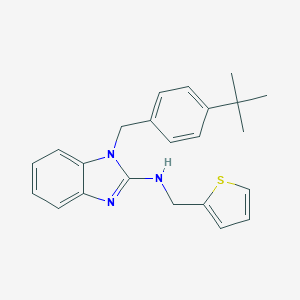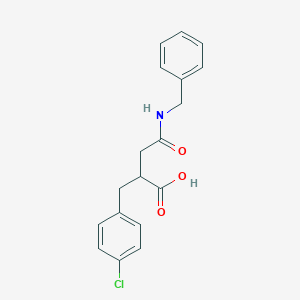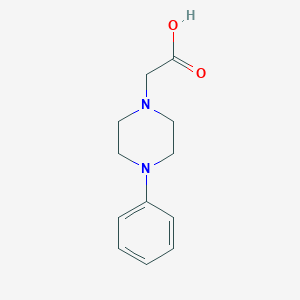![molecular formula C20H16N4O4 B226810 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226810.png)
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that belongs to the pyrrolopyrimidine class of compounds. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro, which makes it a promising candidate for further research. Additionally, it has been shown to have potential as an anti-inflammatory and antiviral agent.
One of the limitations of using 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various types of cancer.
Another area of research could focus on its potential as an anti-inflammatory and antiviral agent. Further studies could investigate its efficacy in vivo and its potential as a treatment for various inflammatory and viral diseases.
Conclusion
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a promising compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a range of potential applications as an anticancer, anti-inflammatory, and antiviral agent. While more research is needed to fully understand its mechanism of action and potential applications, it is a promising candidate for further study.
Méthodes De Synthèse
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzaldehyde, malononitrile, and 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the intermediate compound, which is then cyclized to form the final product.
Applications De Recherche Scientifique
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propriétés
Nom du produit |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
Formule moléculaire |
C20H16N4O4 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5-(3-nitrophenyl)-6-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N4O4/c1-21-16-12-23(14-8-4-3-5-9-14)18(17(16)19(25)22(2)20(21)26)13-7-6-10-15(11-13)24(27)28/h3-12H,1-2H3 |
Clé InChI |
VFCLTTFORHNLJS-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
SMILES canonique |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)

![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)


amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2,5-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226783.png)

methanone](/img/structure/B226796.png)
methanone](/img/structure/B226797.png)